(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a bipyridine moiety linked to a furan ring via an acrylamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a series of reactions starting from pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions.
Acrylamide Formation: The acrylamide group is introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the bipyridine intermediate with the acrylamide derivative in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, process optimization for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Scientific Research Applications
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The furan ring and acrylamide group may also interact with biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
Furan-2-carboxamide: A related compound with a furan ring and an amide group.
Acrylamide: A simpler compound with a wide range of industrial applications.
Uniqueness
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide is unique due to its combination of a bipyridine moiety, a furan ring, and an acrylamide bridge. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(4-3-16-2-1-11-23-16)21-13-14-5-10-20-17(12-14)15-6-8-19-9-7-15/h1-12H,13H2,(H,21,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUENPWDYJHSA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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